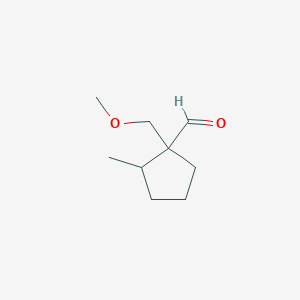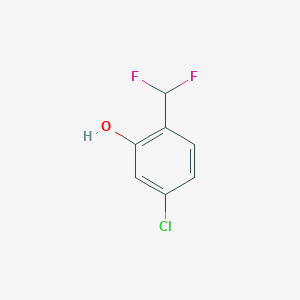
5-Chloro-2-(difluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(difluoromethyl)phenol is an organic compound characterized by the presence of a chloro group and a difluoromethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)phenol can be achieved through several methods. One common approach involves the difluoromethylation of phenols. This process typically uses difluoromethylating agents such as ClCF2H in the presence of a base . Another method involves the use of difluorocarbene reagents to introduce the difluoromethyl group onto the phenol ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(difluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons and dechlorinated products.
Substitution: Amino or thiol-substituted phenols.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(difluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(difluoromethyl)phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the inhibition of key enzymes and pathways, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenol
- 2,4-Dichloro-5-(difluoromethyl)phenol
- 5-Chloro-2-(trifluoromethyl)phenol
Uniqueness
5-Chloro-2-(difluoromethyl)phenol is unique due to the presence of both a chloro and a difluoromethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds .
Eigenschaften
Molekularformel |
C7H5ClF2O |
|---|---|
Molekulargewicht |
178.56 g/mol |
IUPAC-Name |
5-chloro-2-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF2O/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7,11H |
InChI-Schlüssel |
WJZACPAGNVMWIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate](/img/structure/B13243749.png)
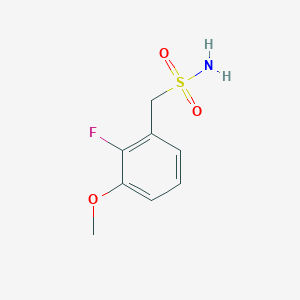
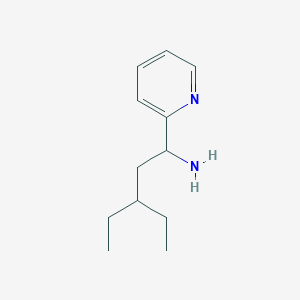


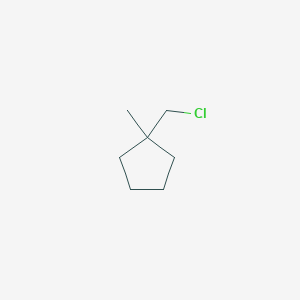
![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol](/img/structure/B13243795.png)
![(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13243803.png)
amine](/img/structure/B13243806.png)
amine](/img/structure/B13243811.png)
![2-[5-(3-Methylphenyl)furan-2-yl]acetic acid](/img/structure/B13243818.png)
